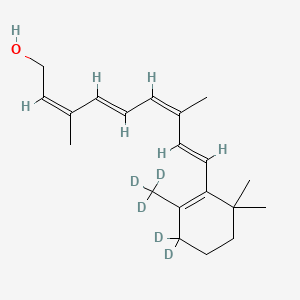

9-cis,13-cis-Retinol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

291.5 g/mol |

IUPAC Name |

(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13-/i3D3,10D2 |

InChI Key |

FPIPGXGPPPQFEQ-NUBITBIDSA-N |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\CO)/C)\C)(C)C)[2H] |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 9-cis,13-cis-Retinol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-cis,13-cis-Retinol-d5, a deuterated isotopologue of retinol. It is primarily intended for use as an internal standard in analytical applications, particularly for the quantification of 9-cis-retinol and its related isomers in various biological matrices using mass spectrometry.

Core Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled form of retinol. The deuterium labels provide a distinct mass difference from the endogenous analyte, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2] The use of a deuterated internal standard is crucial as it closely mimics the chemical and physical behavior of the analyte during sample extraction, derivatization, and ionization, thus correcting for matrix effects and improving the accuracy and precision of quantification.[3][4]

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₅D₅O | [5] |

| Molecular Weight | 291.48 g/mol | [5] |

| Synonyms | (9-cis,13-cis)-Retinol-d5, 9,13-Di-cis-retinol-d5 | [5][6] |

| CAS Number | Not widely available; associated with its unlabeled form: 29444-25-5 | [6] |

| Appearance | Likely a solid, specific appearance to be determined by supplier | [2] |

| Purity | Typically >98% | [2] |

| Storage Conditions | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C. | [2] |

Applications and Commercial Availability

The primary application of this compound is as an internal standard for the precise quantification of 9-cis-retinol in biological samples such as plasma and serum.[1][2] This is particularly important in research areas involving vitamin A metabolism, drug development, and clinical diagnostics where accurate measurement of retinoid isomers is critical.

| Application | Description | Suppliers |

| Internal Standard for Mass Spectrometry | Used for the quantification of 9-cis-retinol by LC-MS or GC-MS. | Clearsynth, US Biological Life Sciences |

| Research and Development | A useful research chemical for a range of applications in drug development and metabolic studies. | Clearsynth |

Hypothetical Synthetic Pathway

Experimental Protocol: Quantification of 9-cis-Retinol in Human Plasma using LC-MS/MS

This section outlines a representative protocol for the quantification of 9-cis-retinol in human plasma using this compound as an internal standard. This method is based on established principles for retinoid analysis by LC-MS/MS.[3][7][8]

1. Materials and Reagents

-

9-cis-Retinol analytical standard

-

This compound internal standard (IS)

-

Human plasma (collected with anticoagulant, e.g., EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Hexane, HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

2. Standard and Internal Standard Preparation

-

Prepare stock solutions of 9-cis-retinol and this compound in ethanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the 9-cis-retinol stock solution with ethanol to create calibration standards.

-

Prepare a working internal standard solution of this compound in ethanol.

3. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a glass tube, add 20 µL of the working internal standard solution.

-

Add 500 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Add 1 mL of hexane and vortex for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: Start with a suitable percentage of mobile phase B, and ramp up to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor-to-product ion transitions for both 9-cis-retinol and this compound. The exact m/z values will depend on the specific adducts formed.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of 9-cis-retinol to this compound against the concentration of the calibration standards.

-

Determine the concentration of 9-cis-retinol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Analytical Workflow Diagram

The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myadlm.org [myadlm.org]

- 5. clearsynth.com [clearsynth.com]

- 6. cis retinol suppliers USA [americanchemicalsuppliers.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

9-cis,13-cis-Retinol-d5 chemical structure and properties

An In-depth Technical Guide to 9-cis,13-cis-Retinol-d5

Introduction

This compound is a deuterated stable isotope-labeled form of 9,13-di-cis-retinol, a metabolite of Vitamin A.[1] As an essential micronutrient, Vitamin A and its various isomers, collectively known as retinoids, play crucial roles in numerous physiological processes, including vision, immune function, cellular differentiation, and embryonic development. The labeling of retinoids with stable isotopes like deuterium is invaluable for researchers, particularly in pharmacokinetic studies and quantitative analysis using mass spectrometry. This document provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in biological research and drug development.

Chemical Structure and Properties

This compound is structurally identical to its parent compound, 9,13-di-cis-retinol, with the exception of five deuterium atoms replacing five hydrogen atoms on the polyene chain. This substitution minimally alters the chemical behavior of the molecule while significantly increasing its mass, making it an ideal internal standard for analytical quantification.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value |

|---|---|

| Chemical Name | (2E,4Z,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol-d5 |

| Synonyms | 9,13-Di-cis-retinol-d5, (9-cis,13-cis)-Retinol-d5[3] |

| Molecular Formula | C₂₀H₂₅D₅O[1][2][3] |

| Molecular Weight | 291.48 g/mol [1][3] |

| Purity | Typically >98%[4]; ≥99% deuterated forms (d₁-d₅)[2] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | Data not widely available; often supplied as a solution in acetonitrile[2] |

| Solubility | Slightly soluble in chloroform and methanol[2] |

| Storage Conditions | Store at -20°C or -80°C, protected from light[5][6] |

| Applications | Analytical standard for HPLC, internal standard for GC-MS and LC-MS, research in drug development[2][3] |

Biological Significance and Signaling Pathway

Retinoids exert their biological functions primarily through their active metabolite, retinoic acid. The various isomers of retinol serve as precursors for the biosynthesis of these active forms.[7] 9-cis-Retinol is a precursor to 9-cis-retinal and subsequently 9-cis-retinoic acid.[5][8]

The metabolic conversion pathway is a critical process for retinoid function:

-

Oxidation to Retinal: In target tissues, 9-cis-retinol is oxidized to 9-cis-retinal. This reaction is catalyzed by enzymes such as cis-retinol dehydrogenases (cRDH).[8][9]

-

Oxidation to Retinoic Acid: 9-cis-retinal is further oxidized to 9-cis-retinoic acid.

-

Nuclear Receptor Activation: 9-cis-retinoic acid is a high-affinity ligand for Retinoid X Receptors (RXRs).[7][8] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs).[7] This heterodimerization allows them to regulate the transcription of a wide array of target genes, thereby controlling cellular growth, differentiation, and apoptosis.[7][10]

The following diagram illustrates the metabolic and signaling cascade of 9-cis-retinoids.

Caption: Metabolic and signaling pathway of 9-cis-retinoids.

Experimental Protocols: Use as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based methods like LC-MS or GC-MS.[2] The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for precise correction of sample loss during extraction and ionization variability.

Generalized Protocol for Quantification of 9-cis,13-cis-Retinol:

-

Sample Preparation:

-

Homogenize the biological sample (e.g., plasma, tissue).

-

Spike the homogenate with a known concentration of this compound. The amount added should be comparable to the expected concentration of the analyte.

-

-

Extraction:

-

Perform a liquid-liquid or solid-phase extraction to isolate the retinoids from the matrix. A common method involves extraction with a non-polar solvent like hexane.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization (Optional for GC-MS):

-

For GC-MS analysis, derivatize the hydroxyl group of the retinol to increase its volatility (e.g., silylation).

-

-

Instrumental Analysis (LC-MS/MS):

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into an LC-MS/MS system.

-

Use a suitable chromatographic method (e.g., reverse-phase HPLC) to separate the retinoids.

-

Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte (unlabeled retinol) to the peak area of the internal standard (this compound).

-

Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.

-

The following diagram outlines this typical experimental workflow.

Caption: Workflow for quantification using a deuterated internal standard.

Conclusion

This compound is a critical tool for researchers in the fields of nutrition, pharmacology, and molecular biology. Its use as an internal standard enables highly accurate and precise quantification of endogenous retinoid levels, which is essential for understanding the pharmacokinetics of retinoid-based drugs and elucidating the complex roles of Vitamin A metabolism in health and disease. The data and protocols presented in this guide offer a foundational resource for scientists and professionals working with this important compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. caymanchem.com [caymanchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. BioOrganics [bioorganics.biz]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. publications.iarc.who.int [publications.iarc.who.int]

The Biological Significance of 9,13-di-cis-Retinol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,13-di-cis-retinol is a geometric isomer of retinol (Vitamin A) that, along with its corresponding aldehyde and acid forms, plays a nuanced role in retinoid metabolism and signaling. While not as extensively studied as all-trans- or 11-cis-retinoids, emerging evidence suggests its involvement in crucial biological processes, including the visual cycle and nuclear receptor modulation. This technical guide provides a comprehensive overview of the current understanding of 9,13-di-cis-retinol, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its metabolic and signaling context.

Introduction

Retinoids, a class of compounds derived from Vitamin A, are essential for a myriad of physiological functions, including vision, embryonic development, cellular differentiation, and immune function. The biological activity of retinoids is exquisitely dependent on their isomeric configuration. While all-trans-retinoic acid (atRA) and 11-cis-retinal are the most well-characterized active forms, a diverse array of other isomers, including 9,13-di-cis-retinol, exists in vivo. This document delves into the specific biological significance of 9,13-di-cis-retinol, a metabolite that has been identified in human plasma and various tissues. Understanding its metabolic fate and cellular effects is critical for a complete picture of retinoid biology and for the development of novel therapeutic strategies targeting retinoid signaling pathways.

Quantitative Data on 9,13-di-cis-Retinoids

The quantification of retinoid isomers in biological matrices is challenging due to their low endogenous concentrations and susceptibility to isomerization. However, advanced analytical techniques have enabled the measurement of 9,13-di-cis-retinoic acid, the oxidized form of 9,13-di-cis-retinol, in various samples.

| Retinoid | Matrix | Species | Concentration/Parameter | Reference(s) |

| 9,13-di-cis-Retinoic Acid | Human Serum | Human | 0.4 ± 0.4 nM (Fed), 0.3 ± 0.1 nM (Fasting) | [1] |

| 9,13-di-cis-Retinoic Acid | Human Plasma | Human | Elevated levels detected after liver consumption | [2] |

| 9-cis-Retinoic Acid | Human Serum | Human | 0.1 ± 0.02 nM (Fed), 0.09 ± 0.01 nM (Fasting) | [1] |

| 13-cis-Retinoic Acid | Human Serum | Human | 5.3 ± 1.3 nM (Fed), 3.9 ± 0.2 nM (Fasting) | [1] |

| all-trans-Retinoic Acid | Human Serum | Human | 3.1 ± 0.2 nM (Fed), 3.0 ± 0.1 nM (Fasting) | [1] |

Metabolism and Signaling Pathways

The metabolism of 9,13-di-cis-retinol is intricately linked to the broader retinoid metabolic pathway. It is believed to be formed through the isomerization of other retinol isomers and can be further metabolized to its corresponding aldehyde and acid forms.

Metabolic Pathway of 9,13-di-cis-Retinol

The precise enzymatic steps leading to the formation of 9,13-di-cis-retinol are not fully elucidated. However, it is known to be a metabolite of 9-cis-retinoic acid. The general metabolic flow involves the conversion of dietary Vitamin A (retinyl esters) or provitamin A carotenoids into all-trans-retinol, which can then undergo a series of isomerization and oxidation reactions.

Role in the Visual Cycle

The canonical visual cycle involves the isomerization of all-trans-retinal to 11-cis-retinal, which is the chromophore of rhodopsin. While the primary pathway is well-established, the presence of other cis-isomers, including 9-cis-retinal, suggests the possibility of alternative or supplementary pathways. 9-cis-retinal can form a functional photopigment called isorhodopsin[3]. Although the direct involvement of 9,13-di-cis-retinol is not definitively established, its potential as a precursor to 9-cis-retinal or other active cis-isomers warrants further investigation.

Interaction with Nuclear Receptors

Retinoic acids exert their effects on gene expression by binding to and activating nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). While all-trans-retinoic acid is a high-affinity ligand for RARs, 9-cis-retinoic acid can bind to both RARs and RXRs[4]. The binding affinity of 9,13-di-cis-retinoic acid for these receptors has not been extensively characterized. Furthermore, there is currently no direct evidence for the binding of 9,13-di-cis-retinol to these nuclear receptors, as the alcohol form of retinoids generally exhibits low affinity.

A related compound, 9-cis-13,14-dihydroretinoic acid, has been identified as an endogenous RXR ligand with a binding affinity (Kd) of 90 ± 20 nM for RXRα[5]. This finding suggests that other structurally similar retinoids, potentially including metabolites of 9,13-di-cis-retinol, could also interact with nuclear receptors.

Experimental Protocols

Accurate analysis of 9,13-di-cis-retinol and its metabolites is crucial for understanding their biological roles. The following sections provide an overview of the methodologies for sample preparation and chromatographic analysis.

Sample Preparation from Biological Matrices

Objective: To extract retinoids from serum, plasma, or tissue homogenates while minimizing isomerization and degradation.

Materials:

-

Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

0.025 M Potassium Hydroxide (KOH) in ethanol

-

Internal standard (e.g., retinyl acetate)

-

Centrifuge

-

Vortex mixer

Protocol:

-

To approximately 100-200 µL of serum or up to 500 µL of tissue homogenate, add a known amount of internal standard (e.g., 5 µL of ~20 µM retinyl acetate in ethanol)[6].

-

Add 1 to 3 mL of 0.025 M KOH in ethanol to the sample[6].

-

Add 10 mL of hexane to create a two-phase system[6].

-

Vortex the mixture vigorously to ensure thorough extraction of the lipophilic retinoids into the hexane phase.

-

Centrifuge the sample to facilitate phase separation and pellet any precipitated proteins[6].

-

Carefully collect the upper hexane phase, which contains the retinoids.

-

Evaporate the hexane under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., the mobile phase).

Note: All procedures should be performed under dim red light to prevent photoisomerization of the retinoids.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify 9,13-di-cis-retinol and other retinoid isomers.

Instrumentation:

-

HPLC system with a UV detector

-

Normal-phase silica column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm)[6]

Mobile Phase:

-

Isocratic elution with 0.4% 2-propanol in hexane[6].

HPLC Parameters:

-

Flow rate: 2 mL/min[6]

-

Detection wavelength: 325 nm for retinols and retinyl esters, 340 nm for retinoic acids[6].

-

Injection volume: 100 µL[6]

Expected Retention Times (based on a similar published method):

-

Retinyl esters: ~2.0 min

-

13-cis-Retinoic Acid: ~10.9 min

-

9-cis-Retinoic Acid: ~12.1 min

-

all-trans-Retinoic Acid: ~13.1 min

-

13-cis-Retinol: ~20.9 min

-

9-cis-Retinol: ~27.0 min

-

all-trans-Retinol: ~28.9 min

Note: The retention time for 9,13-di-cis-retinol would need to be determined using a pure standard.

Conclusion and Future Directions

9,13-di-cis-retinol is an endogenous retinoid whose biological significance is beginning to be unraveled. Its presence in human circulation and its relationship with other biologically active retinoids suggest a role in the complex network of retinoid metabolism and signaling. While its direct interaction with nuclear receptors and its precise function in the visual cycle remain to be fully elucidated, the available data underscore the importance of considering all geometric isomers to gain a comprehensive understanding of Vitamin A's physiological roles.

Future research should focus on:

-

Quantitative Analysis: Developing highly sensitive and specific methods to quantify 9,13-di-cis-retinol in various tissues to establish its physiological concentration range.

-

Enzymology: Identifying and characterizing the specific enzymes responsible for the synthesis and metabolism of 9,13-di-cis-retinol.

-

Receptor Binding: Determining the binding affinities of 9,13-di-cis-retinol and its metabolites for RARs and RXRs to understand their potential to directly modulate gene expression.

-

Functional Studies: Investigating the effects of 9,13-di-cis-retinol on cellular processes, particularly in the retina and other retinoid-responsive tissues.

A deeper understanding of the biological significance of 9,13-di-cis-retinol will not only enhance our fundamental knowledge of retinoid biology but may also open new avenues for the development of targeted therapies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 9-cis Retinoids: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of 9-cis retinoids, crucial signaling molecules involved in a myriad of physiological processes. This document outlines the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and visualizes the associated signaling cascades to support advanced research and development in this field.

Introduction to 9-cis Retinoids

9-cis-retinoic acid is a biologically active metabolite of vitamin A that serves as a high-affinity ligand for the Retinoid X Receptor (RXR), a key player in nuclear receptor signaling.[1] RXR forms heterodimers with numerous other nuclear receptors, including Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs), thereby modulating a wide array of gene networks that control cellular growth, differentiation, and homeostasis.[2][3][4][5][6] The precise mechanisms of 9-cis retinoid biosynthesis are critical for understanding its physiological roles and for the development of therapeutic agents targeting RXR-mediated pathways.

Biosynthetic Pathways of 9-cis Retinoids

The in vivo synthesis of 9-cis-retinoic acid is understood to occur through two primary pathways, both originating from all-trans isomers of retinoids.

Pathway 1: Isomerization of all-trans-retinol

This pathway involves the initial isomerization of all-trans-retinol to 9-cis-retinol, followed by two subsequent oxidation steps. This route is considered a significant contributor to the endogenous pool of 9-cis-retinoic acid.

-

Step 1: Isomerization of all-trans-retinol to 9-cis-retinol. The enzymatic machinery responsible for this isomerization is not fully elucidated but is thought to be similar to the process that generates 11-cis-retinol in the visual cycle.[7] Cell homogenates from liver-derived cells have been shown to convert all-trans-retinol to 9-cis-retinal, suggesting the presence of an isomerase that can produce 9-cis-retinol as an intermediate.

-

Step 2: Oxidation of 9-cis-retinol to 9-cis-retinal. This reaction is catalyzed by a stereospecific 9-cis-retinol dehydrogenase (also referred to as cRDH or RDH4).[7] This membrane-bound enzyme is a member of the short-chain alcohol dehydrogenase/reductase (SDR) superfamily and exhibits a preference for NAD+ as a cofactor.[7]

-

Step 3: Oxidation of 9-cis-retinal to 9-cis-retinoic acid. The final step is the oxidation of 9-cis-retinal to 9-cis-retinoic acid, which is catalyzed by retinal dehydrogenases (RALDHs). Specifically, RALDH4 has been shown to exhibit high activity for the oxidation of 9-cis-retinal.[8]

Pathway 2: Isomerization of all-trans-retinoic acid

An alternative pathway involves the direct isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. Studies have demonstrated that bovine liver membranes can catalyze this conversion, suggesting a potential enzymatic process mediated by thiol groups.[6] However, this isomerization process could not be shown to be saturable and appears to be a first-order reaction.[6]

Quantitative Data

The following tables summarize the available quantitative data regarding enzyme kinetics and tissue distribution of 9-cis retinoids.

Table 1: Kinetic Parameters of Mouse Retinal Dehydrogenase 4 (RALDH4) [8]

| Substrate | Vmax/Km (catalytic efficiency) |

| 9-cis-retinal | 27.4 |

| 13-cis-retinal | 8.24 |

| all-trans-retinal | Inactive |

Table 2: Tissue Distribution of 9-cis-Retinoic Acid

| Species | Tissue | Concentration | Citation |

| Mouse | Kidney | 100 pmol/g | [9] |

| Mouse | Liver | 13 pmol/g | [9] |

| Human | Plasma (fasting) | < 1 nmol/L | [9] |

| Rat | Skin (168h post-administration) | Measurable | [10] |

Experimental Protocols

Assay for 9-cis Retinol Dehydrogenase Activity

This protocol is adapted from the methodology used to characterize RDH4.[7]

Materials:

-

Membrane protein fraction from cells expressing the dehydrogenase of interest.

-

Phosphate-buffered saline (PBS).

-

9-cis-retinol (substrate).

-

NAD+ or NADP+ (cofactors).

-

Alkaline ethanol.

-

n-hexane.

-

Ethanol for resuspension.

-

Reversed-phase HPLC system with a C18 column.

-

Acetonitrile/water mobile phase.

-

UV detector.

Procedure:

-

Incubate 25 µg of the total membrane protein with 100 µM 9-cis-retinol in PBS.

-

Add NAD+ or NADP+ to a final concentration of 200 µM.

-

Incubate the reaction mixture for 20 minutes at 37°C.

-

Stop the reaction by adding alkaline ethanol.

-

Extract the retinoids with 2.0 ml of n-hexane.

-

Evaporate the organic phase to dryness under a stream of argon.

-

Dissolve the dried residue in ethanol.

-

Analyze the sample by reversed-phase HPLC using a C18 column with an acetonitrile/water (85:15, vol/vol) mobile phase at a flow rate of 1.0 ml/min.

-

Monitor the eluent at 350 nm.

-

Identify and quantify the 9-cis-retinal peak based on its retention time and comparison to a standard.

High-Performance Liquid Chromatography (HPLC) for Retinoid Isomer Analysis

This protocol provides a general framework for the separation and quantification of retinoid isomers.[1][11][12][13]

Materials:

-

Biological sample (e.g., tissue homogenate, serum).

-

Extraction solvent (e.g., n-hexane, diethyl ether).

-

Internal standard (e.g., retinyl acetate).

-

HPLC system with a silica gel or C18 reversed-phase column.

-

Mobile phase (e.g., n-hexane/2-propanol/glacial acetic acid for normal phase; acetonitrile/water for reversed-phase).

-

UV detector.

Procedure:

-

Homogenize the tissue sample or prepare the serum.

-

Add an internal standard to the sample.

-

Extract the retinoids using an appropriate organic solvent. Protect the sample from light to prevent photoisomerization.

-

Evaporate the solvent to dryness under nitrogen or argon.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the retinoid isomers using a suitable gradient or isocratic elution method.

-

Detect the retinoids using a UV detector at a wavelength appropriate for the specific retinoids of interest (e.g., 350 nm).

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of 9-cis-Retinoic Acid

References

- 1. sav.sk [sav.sk]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations [mdpi.com]

- 5. Research Resource: Transcriptome Profiling of Genes Regulated by RXR and Its Permissive and Nonpermissive Partners in Differentiating Monocyte-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Evidence for Retinoid X Receptor (RXR) as a Nonsilent Partner in the Thyroid Hormone Receptor/RXR Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic characterization of recombinant mouse retinal dehydrogenase types 3 and 4 for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Kinetics of plasma and tissue distribution of 9-cis-retinoic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolism of 9-cis,13-cis-Retinol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of 9-cis,13-cis-retinol, a di-cis isomer of vitamin A. While direct studies on the metabolic fate of 9-cis,13-cis-retinol are not extensively documented, this guide constructs a putative metabolic pathway based on the well-established metabolism of other key retinoid isomers, including 9-cis-retinoic acid and 13-cis-retinoic acid. This document details the enzymatic processes likely involved in its oxidation, isomerization, and conjugation, supported by available quantitative data from related compounds. Furthermore, it provides detailed experimental protocols for the in vivo analysis of retinoids and visually represents the metabolic pathways and experimental workflows using Graphviz diagrams. This guide serves as a critical resource for researchers in pharmacology, toxicology, and drug development investigating the biological activities and therapeutic potential of cis-isomers of retinol.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of biological processes, including cell growth, differentiation, and vision. The biological activity of retinoids is highly dependent on their isomeric form, which dictates their affinity for nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). While all-trans-retinoic acid is the most studied ligand for RARs, 9-cis-retinoic acid is a high-affinity ligand for RXRs. The metabolism of these retinoids is a complex process involving a series of enzymatic reactions that modulate their activity and clearance.

This guide focuses on the in vivo metabolism of a lesser-studied isomer, 9-cis,13-cis-retinol. Although direct experimental evidence for its metabolic pathway is scarce, we can infer its fate based on the known metabolic pathways of other retinol and retinoic acid isomers. It is proposed that 9-cis,13-cis-retinol undergoes oxidation to its corresponding aldehyde and carboxylic acid, 9,13-di-cis-retinoic acid, which has been identified as a major circulating retinoid in plasma[1]. This guide will explore this putative pathway and the subsequent metabolism of its products.

Proposed Metabolic Pathway of 9-cis,13-cis-Retinol

The in vivo metabolism of 9-cis,13-cis-retinol is likely to follow the general metabolic scheme of other retinol isomers, which primarily involves oxidation, isomerization, and conjugation.

Oxidation to 9,13-di-cis-Retinoic Acid

The initial and critical step in the activation of retinol isomers is their two-step oxidation to the corresponding retinoic acid.

-

Oxidation to 9-cis,13-cis-Retinal: 9-cis,13-cis-retinol is predicted to be reversibly oxidized to 9-cis,13-cis-retinal. This reaction is catalyzed by a family of enzymes known as retinol dehydrogenases (RDHs), which are part of the short-chain dehydrogenase/reductase (SDR) superfamily[2].

-

Oxidation to 9,13-di-cis-Retinoic Acid: Subsequently, 9-cis,13-cis-retinal is irreversibly oxidized to 9,13-di-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs), which belong to the aldehyde dehydrogenase (ALDH) family[3].

Isomerization

In vivo isomerization is a key feature of retinoid metabolism, allowing for the conversion between different geometric isomers with distinct biological activities. It is plausible that 9-cis,13-cis-retinol and its metabolites can undergo isomerization. Studies have shown that 9-cis-retinoic acid can isomerize to 13-cis-retinoic acid, 9,13-di-cis-retinoic acid, and all-trans-retinoic acid in vivo[4]. Furthermore, there is evidence for the interconversion of 9,13-di-cis-retinoic acid and 9-cis-retinoic acid[1].

Further Metabolism of 9,13-di-cis-Retinoic Acid

Once formed, 9,13-di-cis-retinoic acid is likely subject to further metabolic conversions, similar to other retinoic acid isomers, leading to their inactivation and excretion.

-

Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly from the CYP26 family, are responsible for the 4-hydroxylation of retinoic acids[5]. It is anticipated that 9,13-di-cis-retinoic acid is also a substrate for these enzymes, leading to the formation of 4-hydroxy-9,13-di-cis-retinoic acid.

-

Glucuronidation: Retinoic acids and their hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases their water solubility and facilitates their biliary and urinary excretion. 9-cis-retinoyl-β-glucuronide and 9-cis-4-oxoretinoyl-β-glucuronide have been identified as major urinary metabolites of 9-cis-retinoic acid[4].

Quantitative Data on Related Retinoid Metabolism

Direct quantitative data on the in vivo metabolism of 9-cis,13-cis-retinol is not available. However, pharmacokinetic data for 9-cis-retinoic acid and 9,13-di-cis-retinoic acid provide valuable insights.

Table 1: Pharmacokinetic Parameters of 9-cis-Retinoic Acid in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [4] |

| Elimination Half-Life (t½) | Not reported | |

| Major Metabolites | 9,13-di-cis-retinoic acid, all-trans-retinoic acid, 13-cis-retinoic acid, 4-oxo-retinoic acid isomers | [4] |

Table 2: Plasma Concentrations of Retinoid Isomers in Humans After Liver Consumption

| Retinoid | Concentration (nmol/L) | Time Point | Reference |

| 9-cis-Retinoic Acid | 9 | 4 hours | [4] |

| 9,13-di-cis-Retinoic Acid | 57 | 4 hours | [4] |

Table 3: Endogenous Serum Concentrations of Retinoic Acid Isomers in Healthy Men

| Retinoid Isomer | Concentration (nM) (Fed State) | Concentration (nM) (Fasted State) | Reference |

| all-trans-Retinoic Acid | 3.1 ± 0.2 | 3.0 ± 0.1 | [6] |

| 9-cis-Retinoic Acid | 0.1 ± 0.02 | 0.09 ± 0.01 | [6] |

| 13-cis-Retinoic Acid | 5.3 ± 1.3 | 3.9 ± 0.2 | [6] |

| 9,13-dicis-Retinoic Acid | 0.4 ± 0.4 | 0.3 ± 0.1 | [6] |

| 4-oxo-13-cis-Retinoic Acid | 17.2 ± 6.8 | 11.9 ± 1.6 | [6] |

Experimental Protocols for In Vivo Retinoid Analysis

The analysis of retinoid isomers in biological matrices is challenging due to their low endogenous concentrations, sensitivity to light and oxidation, and the presence of multiple isomers with similar physicochemical properties. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common analytical technique.

Sample Collection and Handling

-

Blood Collection: Blood samples should be collected in tubes protected from light (e.g., amber tubes or tubes wrapped in aluminum foil). Plasma or serum is separated by centrifugation.

-

Tissue Collection: Tissues should be harvested, weighed, and immediately frozen in liquid nitrogen and stored at -80°C until analysis.

-

Protection from Light and Oxidation: All procedures should be carried out under yellow or red light to prevent photoisomerization. The addition of antioxidants like butylated hydroxytoluene (BHT) to solvents is recommended to prevent oxidation.

Extraction of Retinoids from Plasma/Serum

-

Protein Precipitation: To a known volume of plasma or serum, add a 3 to 4-fold excess of a protein-precipitating solvent such as acetonitrile or a mixture of ethanol and ethyl acetate. Vortex thoroughly.

-

Liquid-Liquid Extraction: After protein precipitation, perform a liquid-liquid extraction using a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. The extraction is typically repeated 2-3 times to ensure complete recovery.

-

Evaporation and Reconstitution: The combined organic extracts are evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a small volume of the HPLC mobile phase.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: A reversed-phase C18 column is commonly used for the separation of retinoid isomers.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically employed to achieve good separation of the various isomers.

-

Detection:

-

UV Detection: Retinoids have a characteristic UV absorbance at approximately 340-350 nm.

-

Mass Spectrometry (MS): For higher sensitivity and specificity, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This allows for the quantification of retinoids at very low concentrations.

-

Conclusion

The in vivo metabolism of 9-cis,13-cis-retinol, while not directly elucidated, can be logically inferred from the well-characterized metabolic pathways of other retinoid isomers. The proposed pathway involves an initial oxidation to 9,13-di-cis-retinoic acid, a known major circulating retinoid, followed by isomerization, hydroxylation, and glucuronidation. Understanding the metabolic fate of this di-cis isomer is crucial for evaluating its potential biological activities and therapeutic applications. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to further investigate the in vivo metabolism of 9-cis,13-cis-retinol and other novel retinoids. Future studies employing stable isotope-labeled 9-cis,13-cis-retinol will be instrumental in definitively tracking its metabolic fate and quantifying its conversion to various metabolites in different tissues.

References

- 1. Identification of 9-cis,13-cis-retinoic acid as a major circulating retinoid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Metabolism of all-trans, 9-cis, and 13-cis isomers of retinal by purified isozymes of microsomal cytochrome P450 and mechanism-based inhibition of retinoid oxidation by citral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Indispensable Role of Deuterated Standards in Advancing Retinoid Research: A Technical Guide

For researchers, scientists, and drug development professionals, the precise and accurate quantification of retinoids is paramount to understanding their profound physiological and pathological roles. This technical guide delves into the core of retinoid analysis, illuminating the critical function of deuterated internal standards in achieving reliable and reproducible results. From elucidating complex metabolic pathways to ensuring the integrity of clinical trial data, these stable isotope-labeled compounds have become an indispensable tool in the field.

Retinoids, a class of compounds derived from vitamin A, are potent signaling molecules that regulate a vast array of biological processes, including embryonic development, cell differentiation and proliferation, vision, and immune function.[1][2][3] Dysregulation of retinoid signaling is implicated in various diseases, from cancer to dermatological disorders, making the study of these molecules a key focus of biomedical research and drug development.[3][4]

The accurate measurement of endogenous retinoids and their metabolites in complex biological matrices such as serum, plasma, and tissues presents a significant analytical challenge.[5] The inherent instability of retinoids, their presence at low physiological concentrations, and the potential for matrix effects during analysis necessitate the use of robust and reliable quantification methods.[6][7] Isotope dilution mass spectrometry (IDMS), utilizing deuterated retinoids as internal standards, has emerged as the gold standard for surmounting these challenges.[8]

The Power of Deuterium: Principles of Isotope Dilution Mass Spectrometry

Deuterated standards are synthetic versions of the target retinoid in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle alteration in mass does not significantly change the physicochemical properties of the molecule.[9] Consequently, the deuterated standard behaves identically to its endogenous, non-deuterated counterpart during sample extraction, derivatization, and chromatographic separation.[10]

The key advantage lies in their differentiation by mass spectrometry. By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, it effectively serves as an internal calibrant. Any losses of the analyte during the analytical workflow will be mirrored by proportional losses of the internal standard. The ratio of the endogenous analyte to the deuterated standard is then measured by the mass spectrometer, allowing for highly accurate and precise quantification that corrects for variations in extraction efficiency and matrix-induced ion suppression or enhancement.[7][9]

Applications in Retinoid Research

The use of deuterated standards has revolutionized several key areas of retinoid research:

-

Accurate Quantification in Biological Matrices: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing deuterated internal standards are the preferred choice for the sensitive and specific measurement of various retinoids and their metabolites in serum, plasma, and tissues.[5][11][12] These methods are crucial for establishing baseline physiological levels, diagnosing deficiencies or excesses, and monitoring therapeutic interventions.

-

Metabolic and Pharmacokinetic Studies: Deuterated retinoids serve as powerful tracers to investigate the intricate metabolic pathways of vitamin A.[13][14][15] By administering a deuterated retinoid and tracking the appearance of its labeled metabolites over time, researchers can elucidate the kinetics of absorption, distribution, metabolism, and excretion (ADME).[16] This information is vital for understanding retinoid homeostasis and for the development of new drugs targeting these pathways.

-

Clinical Trials and Drug Development: In the context of clinical trials for new retinoid-based therapies, the use of deuterated standards in bioanalytical methods is essential for ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic data.[16][17] This is critical for dose-finding studies and for demonstrating the bioequivalence of different formulations. Recently, a deuterated form of vitamin A, gildeuretinol, has shown promise in clinical trials for slowing the progression of Stargardt disease, highlighting the therapeutic potential of deuterated retinoids themselves.[18]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies that have utilized deuterated standards for retinoid analysis, demonstrating the high level of sensitivity and accuracy achievable with these methods.

| Analyte(s) | Matrix | Internal Standard(s) | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Reference |

| 12 Retinoids and Metabolites | Serum | Retinoid ISTD mixture | >0.98 | 1 ng/mL | [11][12] |

| Retinoic Acid Isomers and Metabolites | Human Serum | 13-cisRA-d5, 4oxo-13-cisRA-d3 | Not specified | 0.05 nM (RA isomers), 6 nM (4oxo-RA isomers) | [5] |

| Retinoic Acid Isomers | Mouse Plasma, Liver, Intestine | Not specified | Not specified | 12 pg/mL | [19] |

| Various Retinoids | Human Plasma | Stable isotope of atRA | Not specified | 0.1-0.2 ng/mL | [20] |

| Analyte(s) | Matrix | Extraction Recovery | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Reference |

| Various Retinoids | Human Plasma | 80-105% | < 8% | < 12.5% | [20] |

| Retinol and Retinyl Esters | Rat Liver | 97.9 ± 1.8% (spiked retinyl acetate) | Not specified | Not specified | [21] |

| Retinol Binding Protein 4 | Human Serum | 94.6% to 107% (Accuracy) | < 5% | < 5% | [22] |

Experimental Protocols

Protocol 1: Extraction of Retinoids from Human Serum

This protocol is a synthesis of methodologies described in the literature for the extraction of a broad range of retinoids from serum samples for LC-MS/MS analysis.[5][11][12]

Materials:

-

Human serum samples (protect from light)

-

Deuterated internal standard mix (e.g., 13-cisRA-d5, 4oxo-13-cisRA-d3) in a suitable solvent (e.g., 60:40 acetonitrile:methanol)

-

Acetonitrile (ACN)

-

4 N Hydrochloric acid (HCl)

-

Hexanes

-

Nitrogen gas evaporator

-

Centrifuge

-

Vortex mixer

-

Amber glass tubes and autosampler vials

Procedure:

-

Sample Preparation: To 500 µL of serum in an amber glass tube, add 10 µL of the deuterated internal standard mixture. Vortex briefly.

-

Protein Precipitation and Acidification: Add 1 mL of ACN and 60 µL of 4 N HCl to the sample. Vortex thoroughly to precipitate proteins.

-

Liquid-Liquid Extraction: Add 5 mL of hexanes to the tube. Vortex vigorously for 1 minute to extract the retinoids into the organic phase.

-

Phase Separation: Centrifuge the sample at 1000 rpm for 3 minutes to achieve clear phase separation.

-

Collection of Organic Phase: Carefully transfer the upper hexane layer to a clean amber glass tube.

-

Second Extraction (Optional but Recommended): Repeat the extraction of the aqueous phase with another 5 mL of hexanes to maximize recovery. Combine the hexane fractions.

-

Solvent Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 32°C.

-

Reconstitution: Reconstitute the dried residue in 50 µL of a suitable solvent for LC-MS/MS analysis (e.g., 60:40 ACN:H₂O).

-

Sample Transfer: Transfer the reconstituted sample to an amber autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of Retinoids

This protocol outlines a general LC-MS/MS method for the quantification of retinoids, based on common parameters found in the literature.[5][19][11]

Instrumentation:

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 or RP Amide column is commonly used (e.g., Ascentis Express RP Amide, 2.7 µm; 150 mm × 2.1 mm).[5][19]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile (or a mixture of acetonitrile and methanol) with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic retinoids. The specific gradient profile will depend on the analytes of interest and the column used.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Injection Volume: 10-20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion APCI or ESI is often used.[5]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each endogenous retinoid and its corresponding deuterated internal standard. These transitions are determined by infusing pure standards of each compound into the mass spectrometer.

-

Optimization: Ion source parameters (e.g., gas flows, temperature, spray voltage) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve the best signal-to-noise ratio for each analyte.

Visualizations

Retinoid Signaling Pathway

Caption: A simplified diagram of the retinoid signaling pathway.

Experimental Workflow for Retinoid Analysis

Caption: A typical workflow for retinoid analysis using deuterated standards.

Conclusion

Deuterated internal standards are fundamental to modern retinoid research. Their integration into analytical methodologies, particularly LC-MS/MS, has provided the accuracy, precision, and sensitivity required to unravel the complex roles of retinoids in health and disease. As research continues to push the boundaries of our understanding, from subtle metabolic shifts to the development of novel therapeutics, the principled use of these stable isotope-labeled compounds will remain a cornerstone of high-quality, impactful science. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of deuterated standards in their own investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. article.imrpress.com [article.imrpress.com]

- 9. texilajournal.com [texilajournal.com]

- 10. lcms.cz [lcms.cz]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. modernretina.com [modernretina.com]

- 19. sciex.com [sciex.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Isotope-dilution liquid chromatography-tandem mass spectrometry for quantification of human retinol binding protein 4 in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Certificate of Analysis for 9-cis,13-cis-Retinol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 9-cis,13-cis-Retinol-d5. This deuterated retinoid isomer serves as a critical internal standard for the accurate quantification of 9-cis-retinol in various biological matrices. Understanding the quality control parameters detailed in its CoA is essential for ensuring data integrity in research and development applications.

Compound Identification and Specifications

This compound is a stable, isotopically labeled form of 9-cis,13-cis-retinol. The deuterium labels provide a distinct mass difference, allowing it to be differentiated from the endogenous, unlabeled analyte in mass spectrometry-based assays.

| Identifier | Value |

| Chemical Name | (2E,4E,6Z,8E)-3-methyl-7-(methyl-d3)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-6,8-d2-1-ol[1][2] |

| Synonyms | (9-cis,13-cis)-Retinol-d5, 9,13-Di-cis-retinol-d5, 9-cis Vitamin A Alcohol-d5[1][2][3][4] |

| Molecular Formula | C₂₀H₂₅D₅O[1][3] |

| Molecular Weight | 291.48 g/mol [3][4] |

| CAS Number | 29444-25-5 (Unlabeled)[4] |

| Physical and Chemical Properties | Specification |

| Appearance | Typically a solid or a solution in a specified solvent (e.g., acetonitrile)[1]. |

| Purity | ≥98% |

| Isotopic Purity | ≥99% deuterated forms (d1-d5)[1][5] |

| Formulation | May be supplied as a solid or a pre-dissolved solution (e.g., 500 µg/ml in acetonitrile)[1]. |

| Storage | -80°C[1][5] |

| Stability | ≥ 2 years under specified storage conditions[1][5]. |

Quality Control and Analytical Workflow

The certification of this compound involves a series of analytical tests to confirm its identity, purity, and concentration. The following diagram illustrates a typical quality control workflow.

Experimental Protocols

The following are detailed methodologies representative of the analyses performed to generate a Certificate of Analysis for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the chemical purity of the compound by separating it from any isomers or impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm I.D., 15 cm, 5 µm particle size) is typically used for retinoid separation[6].

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2), is effective[6].

-

Flow Rate: A typical flow rate is 1.5 mL/min[6].

-

Detection: UV detection at the maximum absorbance wavelength for the retinoid.

-

Procedure: A precisely weighed amount of the this compound is dissolved in a suitable solvent and injected into the HPLC system. The peak area of the main compound is compared to the total area of all detected peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight of the compound and to verify its isotopic enrichment. This is crucial for its application as an internal standard.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system[1][2]. Positive ion atmospheric-pressure chemical ionization (APCI) is a sensitive method for retinoid analysis[7].

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected protonated molecule [M+H]⁺ would be approximately 292.5 m/z.

-

Procedure for Isotopic Purity: The relative intensities of the mass signals corresponding to the unlabeled compound (d0) and the various deuterated forms (d1-d5) are measured. The isotopic purity is typically reported as the percentage of the desired d5 form relative to all other forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the structural integrity of the molecule and the positions of the cis double bonds.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or methanol-d4 (CD₃OD).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired, and the chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm that the structure is consistent with 9-cis,13-cis-Retinol. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.

Application in Research

This compound is primarily intended for use as an internal standard in the quantification of 9-cis-retinol by GC- or LC-MS[1][2]. In such an assay, a known amount of the deuterated standard is added to a biological sample (e.g., serum or tissue homogenate) before extraction and analysis[7][8]. Because the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression. The ratio of the analyte's MS signal to the internal standard's signal allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. clearsynth.com [clearsynth.com]

- 4. cis retinol suppliers USA [americanchemicalsuppliers.com]

- 5. caymanchem.com [caymanchem.com]

- 6. jfda-online.com [jfda-online.com]

- 7. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Isomer: A Technical Guide to the Natural Occurrence and Analysis of 9,13-di-cis-Retinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 9,13-di-cis-retinol, a geometric isomer of vitamin A. While its precise biological functions are still under investigation, its presence in biological systems, primarily through its metabolite 9,13-di-cis-retinoic acid, suggests a potential role in the complex web of retinoid metabolism and signaling. This document details its known natural occurrence, metabolic pathways, and the analytical methodologies used for its detection and quantification. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in this niche area of study.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical for a vast array of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. The biological activity of retinoids is exquisitely dependent on their specific isomeric forms. While all-trans-retinol and 11-cis-retinal are well-characterized for their roles in systemic vitamin A homeostasis and vision, respectively, the functions of many other isomers, such as 9,13-di-cis-retinol, remain largely enigmatic.

This guide focuses on the current state of knowledge regarding 9,13-di-cis-retinol. Although direct evidence for its biological activity is limited, its detection in various biological matrices, often as its oxidized form, 9,13-di-cis-retinoic acid, warrants a deeper investigation into its origins, metabolism, and potential physiological significance.

Natural Occurrence and Quantitative Data

The natural occurrence of 9,13-di-cis-retinol is not as extensively documented as other retinoid isomers. However, its metabolite, 9,13-di-cis-retinoic acid, has been identified and quantified in several biological samples, suggesting the endogenous presence and metabolism of its precursor, 9,13-di-cis-retinol. The following tables summarize the available quantitative data for 9,13-di-cis-retinoic acid.

Table 1: Concentration of 9,13-di-cis-Retinoic Acid in Human Plasma/Serum

| Species | Sample Type | Condition | Concentration | Reference |

| Human | Plasma | After consumption of 140 g of turkey liver | 57 nmol/L | [1] |

| Human | Serum | Healthy men (fed state) | 0.4 ± 0.4 nM | [2] |

| Human | Serum | Healthy men (overnight fast) | 0.3 ± 0.1 nM | [2] |

Table 2: Concentration of 9,13-di-cis-Retinoic Acid in Animal Plasma

| Species | Sample Type | Condition | Concentration | Reference |

| Bovine (Calf) | Plasma | At birth | ≤ 0.5 ng/mL | [3] |

| Bovine (Calf) | Plasma | 48 hours after birth | 5-6 ng/mL | [3] |

| Rat | Plasma | After intramuscular administration of 9-cis-retinoic acid | Major circulating product | [3] |

| Mouse (Female) | Plasma | After oral administration of 50 mg/kg bw 9-cis-retinoic acid | Major metabolite | [1] |

Metabolism and Biosynthesis

The metabolic pathway of 9,13-di-cis-retinol is thought to follow the general scheme of retinoid metabolism, which involves oxidation and isomerization reactions. While specific enzymes for each step involving the 9,13-di-cis isomer have not been fully elucidated, a putative pathway can be constructed based on known retinoid biochemistry.

Putative Metabolic Pathway of 9,13-di-cis-Retinol

The primary metabolic fate of 9,13-di-cis-retinol is likely its conversion to 9,13-di-cis-retinoic acid, the form detected in circulation. This conversion is a two-step oxidation process catalyzed by dehydrogenases.

Isomerization and Precursors

9,13-di-cis-retinol may be formed through the isomerization of other retinol isomers. For instance, it has been shown that 9-cis-retinoic acid can be metabolized to 9,13-di-cis-retinoic acid[1]. It is plausible that a similar isomerization occurs at the retinol or retinal level. Additionally, cellular retinaldehyde-binding protein (CRALBP) has been shown to catalyze the thermal isomerization of 9-cis-retinal to 9,13-di-cis-retinal, suggesting a potential route for its formation in specific tissues like the retina.

Cellular Transport and Binding

Like other retinols, 9,13-di-cis-retinol is likely transported within cells by cellular retinol-binding proteins (CRBPs). Studies have shown that both CRBPI and CRBPII can bind to 9-cis-retinol and 9-cis-retinal with high affinity, suggesting they may also chaperone the 9,13-di-cis isomer and present it to metabolizing enzymes[4].

Putative Signaling and Biological Activity

Direct signaling pathways initiated by 9,13-di-cis-retinol have not been identified. The biological activity of retinoids is predominantly mediated by the binding of retinoic acid isomers to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). It has been reported that 9,13-di-cis-retinoic acid has little to no affinity for cellular retinoic acid-binding proteins (CRABPs) and does not activate RARs or RXRs[3]. Therefore, the current evidence suggests that 9,13-di-cis-retinol primarily serves as a precursor for 9,13-di-cis-retinoic acid, which may have yet-to-be-discovered biological roles or is simply a catabolite of other active retinoids.

Experimental Protocols

The analysis of 9,13-di-cis-retinol is challenging due to its low endogenous concentrations and its light and oxygen sensitivity. The following protocols are generalized from methods used for the analysis of multiple retinoid isomers and can be adapted for the specific quantification of 9,13-di-cis-retinol.

Sample Preparation and Extraction

Objective: To extract retinoids from biological matrices while minimizing degradation and isomerization.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal standard (e.g., retinyl acetate)

-

Butylated hydroxytoluene (BHT)

-

Hexane, Ethanol, Dichloromethane, Acetonitrile (HPLC grade)

-

Anhydrous sodium sulfate

-

Vortex mixer, Centrifuge

-

Nitrogen evaporator

Procedure:

-

All procedures must be performed under yellow or red light to prevent photoisomerization.

-

To the biological sample, add an appropriate amount of internal standard and BHT (as an antioxidant).

-

For liquid samples (e.g., plasma), perform a liquid-liquid extraction with a mixture of hexane and ethanol (e.g., 2:1 v/v). Vortex vigorously and centrifuge to separate the phases.

-

For tissue samples, homogenize in a suitable buffer and then perform the liquid-liquid extraction.

-

Collect the organic (upper) phase and repeat the extraction of the aqueous phase.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify 9,13-di-cis-retinol from other retinoid isomers.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 325 nm for retinols.

-

Injection Volume: 20-100 µL

Quantification:

-

Generate a standard curve using a purified 9,13-di-cis-retinol standard of known concentrations.

-

Calculate the concentration in the sample by comparing the peak area of the analyte to the standard curve, correcting for the recovery of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To provide highly sensitive and specific quantification of 9,13-di-cis-retinol.

Instrumentation:

-

LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions: Similar to HPLC conditions, but may use ultra-high-performance liquid chromatography (UHPLC) for better resolution and faster analysis.

MS/MS Conditions:

-

Ionization Mode: Positive ESI or APCI.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 9,13-di-cis-retinol and the internal standard need to be determined by infusing the pure standards.

Quantification:

-

Quantification is based on the peak area ratio of the analyte to a stable isotope-labeled internal standard, if available, against a calibration curve.

Conclusion and Future Directions

The study of 9,13-di-cis-retinol is still in its infancy. While its presence in biological systems is confirmed through the detection of its metabolite, 9,13-di-cis-retinoic acid, its direct biological functions remain to be elucidated. The low endogenous concentrations and potential for isomerization during analysis present significant technical challenges.

Future research should focus on:

-

Developing and validating specific and highly sensitive analytical methods for the direct quantification of 9,13-di-cis-retinol in various tissues.

-

Investigating the enzymatic pathways responsible for the formation and metabolism of 9,13-di-cis-retinol.

-

Exploring the potential for direct interaction of 9,13-di-cis-retinol with cellular proteins and receptors to uncover any unique biological activities.

-

Utilizing metabolomics approaches to better understand the position of 9,13-di-cis-retinol within the broader retinoid metabolic network.

A deeper understanding of this enigmatic isomer will contribute to a more complete picture of retinoid biology and may reveal novel pathways and regulatory mechanisms relevant to health and disease.

References

- 1. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal 9-cis-Retinal Isomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

9-cis,13-cis-Retinol-d5: A Technical Guide to its Application in Vitamin A Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are a class of lipophilic molecules essential for a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. The intricate network of metabolic pathways that govern the absorption, transport, storage, and biological activity of retinoids is tightly regulated. Understanding the precise flux through these pathways is paramount for elucidating disease mechanisms and developing novel therapeutic interventions. Stable isotope-labeled internal standards and tracers are indispensable tools in this endeavor, and among them, deuterated retinoids offer a powerful approach to track the metabolic fate of specific isomers. This technical guide focuses on the theoretical application and practical considerations of a custom-synthesized deuterated retinoid, 9-cis,13-cis-Retinol-d5, as a novel tracer in the study of vitamin A metabolism. While direct literature on this specific d5-labeled isomer is not available, this guide will extrapolate from established principles of retinoid chemistry, metabolism, and stable isotope tracer studies to provide a comprehensive overview for researchers.

Overview of Vitamin A Metabolism

The metabolism of vitamin A is a complex process involving multiple enzymatic steps and transport proteins. The major dietary forms of vitamin A are retinyl esters from animal sources and β-carotene from plants. In the body, these are converted to retinol, which serves as the central transport and storage form of vitamin A. Retinol can be esterified to retinyl esters for storage, primarily in the liver, or oxidized to retinaldehyde and then irreversibly to retinoic acid, the primary biologically active metabolite.[1]

Retinoids exist as several geometric isomers due to the presence of double bonds in their polyene chain. The most common and biologically important isomers are all-trans, 9-cis, 11-cis, and 13-cis. Each isomer has distinct roles and metabolic pathways. For instance, 11-cis-retinal is the chromophore of rhodopsin, essential for vision, while all-trans-retinoic acid and 9-cis-retinoic acid are ligands for nuclear receptors that regulate gene expression.[2] The interconversion between these isomers is a critical aspect of vitamin A homeostasis.

The Role of 9-cis and 13-cis Isomers in Retinoid Signaling

While all-trans-retinoic acid is a high-affinity ligand for Retinoic Acid Receptors (RARs), 9-cis-retinoic acid is unique in that it can bind to and activate both RARs and Retinoid X Receptors (RXRs).[3][4] RXRs form heterodimers with a variety of other nuclear receptors, including RARs, the vitamin D receptor, thyroid hormone receptor, and peroxisome proliferator-activated receptors (PPARs).[3] This places 9-cis-retinoic acid at a crucial intersection of multiple signaling pathways.

13-cis-retinoic acid, widely known as the acne medication isotretinoin, is also a naturally occurring retinoid.[5] Although it has a lower affinity for RARs compared to all-trans-retinoic acid, its biological effects are partly mediated through its isomerization to more active forms.[6] The metabolism and signaling of both 9-cis and 13-cis isomers are of significant interest in various fields, from dermatology to oncology.

This compound as a Novel Research Tool

Theoretical Application:

A molecule like this compound, while not described in current literature, would be a powerful tool for dissecting the intricate isomerization and metabolic pathways of vitamin A. The deuterium labeling provides a "heavy" signature that allows it to be distinguished from endogenous, unlabeled retinoids by mass spectrometry. The presence of both 9-cis and 13-cis isomers in a single tracer molecule would enable researchers to simultaneously track the metabolic fate of both configurations.

Potential Research Applications:

-

Isomerization Studies: By administering this compound, researchers could quantify the rates of conversion to other isomers, such as all-trans-retinol and 11-cis-retinol, under various physiological and pathological conditions.

-

Metabolic Flux Analysis: This tracer could be used to determine the flux of these specific cis-isomers towards oxidation to their corresponding retinoic acids or esterification for storage.

-

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) of 9-cis and 13-cis retinol could be precisely determined without interference from endogenous retinoid pools.

-

Drug Development: For pharmaceutical companies developing drugs that target retinoid metabolism, this compound could serve as a valuable tool to assess the on-target and off-target effects of their compounds.

Synthesis of Deuterated Retinoids:

The synthesis of deuterated retinoids is a specialized process that typically involves the use of deuterated starting materials and reagents.[7][8][9] For this compound, a synthetic strategy would likely involve the introduction of deuterium atoms at stable positions on the molecule, for example, on the cyclohexenyl ring or the polyene chain, through methods such as deuterium exchange reactions or by using deuterated building blocks.[7] Custom synthesis of such stable isotope-labeled compounds is offered by specialized chemical companies.[10][11][12]

Quantitative Data Presentation

The following tables summarize pharmacokinetic data for 9-cis-retinoic acid and 13-cis-retinoic acid, which can serve as a proxy for understanding the potential behavior of their retinol precursors.

Table 1: Pharmacokinetic Parameters of 9-cis-Retinoic Acid in Humans [13][14]

| Parameter | Value | Conditions |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | Single oral doses (5-150 mg) in healthy men.[13] |

| Half-life (t½) | 1.3 - 2.4 hours | Single oral doses (5-150 mg) in healthy men.[13] |

| Major Metabolite | 4-oxo-9-cis-retinoic acid | Reached peak plasma levels of 41% to 83% of the parent compound.[13] |

| Effect on Plasma Retinol | Maximum 30% reduction from baseline | Observed 24 hours after administration.[13] |

Table 2: Pharmacokinetic Parameters of 13-cis-Retinoic Acid in Humans [5][15][16]

| Parameter | Value | Conditions |